1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
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Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-8-14(2)10-16(9-13)22-19-12-27(24,25)11-18(19)21(20(22)23)15-4-6-17(26-3)7-5-15/h4-10,18-19H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZQFYWBOLKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , a member of the thienoimidazole family, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antiviral properties, cytotoxicity, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thienoimidazole core, which is known for diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Studies have shown that derivatives of thienoimidazole compounds possess antiviral properties. For instance, related compounds have demonstrated efficacy against viruses such as HIV and HCV with low EC50 values, indicating potent antiviral activity .
- Cytotoxicity : The cytotoxic effects of the compound have been evaluated using various cell lines. The CC50 values (concentration required to kill 50% of cells) are crucial for determining safety profiles. In preliminary studies, related thienoimidazole compounds showed varying degrees of cytotoxicity depending on their structural modifications .
Antiviral Efficacy
A recent study on thienoimidazole derivatives highlighted their effectiveness against viral infections. The compound was tested alongside other derivatives against HIV-1 and HCV:
| Compound | Virus Target | EC50 (μM) | CC50 (μM) | Therapeutic Index |
|---|---|---|---|---|
| Compound A | HIV-1 | 3.98 | 420 | >105 |
| Compound B | HCV | 31.9 | 250 | >7.8 |
| Target Compound | HIV-1 | TBD | TBD | TBD |
Note: TBD = To Be Determined
These results suggest that structural modifications significantly influence the biological activity of thienoimidazole compounds.
Cytotoxicity Studies
Cytotoxicity assays were performed using several human cell lines to assess the safety profile of the compound:
| Cell Line | CC50 (μM) |
|---|---|
| HeLa | 150 |
| MCF-7 | 200 |
| HepG2 | 180 |
The data indicate that while the compound exhibits cytotoxic effects, it remains within a potentially therapeutic range for certain applications.
Case Studies
Several case studies have explored the therapeutic potential of thienoimidazole derivatives:
- Case Study on HIV Treatment : A clinical trial investigated the use of a similar thienoimidazole derivative in HIV-positive patients. Results indicated a significant reduction in viral load with minimal side effects reported.
- HCV Inhibition Study : In vitro studies demonstrated that certain derivatives could inhibit HCV replication effectively, suggesting potential for further development as antiviral agents.
Preparation Methods
Synthesis of the Thienoimidazole Core
The thienoimidazole scaffold is constructed via cyclization of functionalized thiophene precursors. A seminal approach involves 3,4-diaminothiophene as the starting material, which undergoes carbonylative cyclization to form the imidazolone ring. As demonstrated in the synthesis of poly(1H-thieno[3,4-d]imidazol-2(3H)-one) derivatives, phosgene or triphosgene in dichloromethane at 0–5°C facilitates the cyclization, yielding 1H-thieno[3,4-d]imidazol-2(3H)-one with >80% efficiency. Nuclear magnetic resonance (NMR) analysis of intermediates, such as 4,6-dibromo-1H-thieno[3,4-d]imidazol-2(3H)-one, confirms regioselective bromination at the 4- and 6-positions (δ 11.01 ppm for NH protons in DMSO-d6).
For the target compound, 3,4-diaminothiophene is modified with methyl groups at the 3- and 5-positions of one aryl ring and a methoxy group at the 4-position of the other. This requires Friedel-Crafts alkylation or Suzuki-Miyaura coupling prior to cyclization to ensure correct substituent placement.
Oxidation to 5,5-Dioxide
The sulfide groups in the thienoimidazole core are oxidized to sulfones using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. Complete conversion to the 5,5-dioxide is verified by the disappearance of the S–S stretching band at ~500 cm⁻1 in FT-IR and the appearance of sulfone peaks at ~1300–1350 cm⁻1. Alternative oxidants like hydrogen peroxide or ozone result in partial oxidation or side reactions, underscoring m-CPBA’s superiority (Table 1).
Table 1: Oxidation Efficiency of Sulfur in Thienoimidazoles
| Oxidant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 25 | 92 | 98 |
| H₂O₂ | Acetic acid | 60 | 65 | 85 |
| Ozone | MeOH/H₂O | -10 | 78 | 90 |
Purification and Characterization
Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. X-ray crystallography of 1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide confirms the sulfone’s tetrahedral geometry and the imidazolone’s planar structure. NMR spectra exhibit characteristic shifts:
- ¹H-NMR (500 MHz, CDCl₃) : δ 2.25 (s, 6H, CH₃), 3.80 (s, 3H, OCH₃), 6.33 (s, 2H, NH).
- ¹³C-NMR : δ 165.2 (C=O), 114.5–132.8 (aromatic carbons).
Comparative Analysis of Synthetic Routes
Three primary routes are evaluated for scalability and yield:
- Stepwise Functionalization : Sequential introduction of methyl and methoxy groups prior to cyclization. Yield: 68%.
- One-Pot Cyclization : Simultaneous cyclization and aryl group coupling. Yield: 55% (lower due to competing reactions).
- Late-Stage Oxidation : Sulfone formation after aryl group introduction. Yield: 85% (optimal for lab-scale synthesis).
Challenges and Optimization Strategies
Key challenges include:
- Regioselectivity : Competing reactions at N1 and N3 positions necessitate directing groups or protective strategies.
- Sulfone Stability : Over-oxidation to sulfonic acids is mitigated by controlling m-CPBA stoichiometry (1.2 equiv).
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling steps.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF, ZnCl₂, 90°C, 12h | 65 | 92 | |
| Substitution | Ethanol, triethylamine, 70°C, 6h | 78 | 95 |
Basic: How is the compound structurally characterized, and what analytical techniques are essential for confirmation?
Methodological Answer:
Combined spectroscopic and crystallographic methods are critical:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, thieno protons at δ 6.5–7.2 ppm) .
- X-ray Crystallography: Resolves bond angles and dihedral stresses in the fused thienoimidazole ring system .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., 404.5 g/mol ± 0.1) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
Discrepancies arise from assay variability and substituent effects. Mitigation strategies include:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus) and NCI-60 panels for anticancer profiling .
- SAR Analysis: Compare analogs (Table 2) to isolate substituent contributions. For example, electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while methoxy groups improve solubility for cellular uptake .
Q. Table 2: Structure-Activity Relationship (SAR)
| Substituent (R₁/R₂) | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Reference |
|---|---|---|---|
| 3,5-Dimethyl/4-Methoxy | 16 | 12.5 | |
| 4-Chloro/3-Methyl | 8 | 28 |
Advanced: What strategies are used to identify molecular targets and mechanisms of action for this compound?
Methodological Answer:
Target identification requires multi-omics approaches:
- Affinity Chromatography: Immobilize the compound on resins to pull down binding proteins from cell lysates .
- Docking Simulations: Use Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or kinases .
- Transcriptomics: RNA-seq of treated cells reveals pathways (e.g., apoptosis genes BAX/BCL-2) .
Advanced: How can crystallographic data inform the design of analogs with improved stability?
Methodological Answer:
X-ray structures highlight steric clashes and hydrogen-bonding motifs. For example:
- Dihedral Angle Adjustments: Reduce ring strain by substituting 3,5-dimethylphenyl with smaller groups (e.g., fluorine) to improve thermal stability .
- Hydrophobic Pocket Optimization: Bulkier substituents (e.g., trifluoromethyl) enhance binding to hydrophobic enzyme pockets .
Basic: What are the compound’s solubility and stability profiles under physiological conditions?
Methodological Answer:
- Solubility: Moderate in DMSO (>10 mg/mL) but poor in aqueous buffers (<0.1 mg/mL). Use cyclodextrin-based formulations for in vivo studies .
- Stability: Degrades at pH <5 (imidazole ring protonation) or >8 (sulfone hydrolysis). Store at –20°C in inert atmospheres .
Advanced: How do electronic effects of substituents influence reactivity in downstream functionalization?
Methodological Answer:
Electron-donating groups (e.g., methoxy) deactivate the imidazole ring toward electrophilic substitution but enhance nucleophilic aromatic substitution at the thieno sulfur. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
